![molecular formula C25H23N3O4 B602170 Methyl 1-((2'-carbamoyl-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate CAS No. 147404-76-0](/img/structure/B602170.png)
Methyl 1-((2'-carbamoyl-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 1-((2’-carbamoyl-[1,1’-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate” is also known as Azilsartan Impurity A . It is a white or colorless solid that is highly soluble in water and other polar solvents .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 429.5 g/mol . It is highly soluble in water and other polar solvents . The compound has a XLogP3-AA value of 4.1, indicating its lipophilicity . It has one hydrogen bond donor and five hydrogen bond acceptors .Applications De Recherche Scientifique
Crystal Structure Analysis
The compound has been studied for its crystal structure revealing interesting molecular conformations and interactions. Zhengyi Li et al. (2015) described the crystal structure of a closely related compound, highlighting different molecular conformations and the presence of hydrogen bonds and aromatic π–π stacking interactions, which contribute to a three-dimensional network within the crystal structure (Zhengyi Li et al., 2015).
Synthesis and Structural Studies
Various studies focus on the synthesis and structural characterization of derivatives of this compound. For instance, synthesis pathways and pKa determination of certain isomers provide insight into their chemical properties and potential applications in modeling compounds of cytochrome c oxidase, contributing to the understanding of proton transfer processes (J. Collman et al., 2000).
Analytical Method Development
The compound has been used in the development of analytical methods for detecting genotoxic impurities in drug substances. Chandramohan Alluri et al. (2021) developed a sensitive and selective analytical method using LC-MS/MS for quantifying potential genotoxic impurities in Azilsartan drug substance (Chandramohan Alluri et al., 2021).
Propriétés
IUPAC Name |
methyl 3-[[4-(2-carbamoylphenyl)phenyl]methyl]-2-ethoxybenzimidazole-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O4/c1-3-32-25-27-21-10-6-9-20(24(30)31-2)22(21)28(25)15-16-11-13-17(14-12-16)18-7-4-5-8-19(18)23(26)29/h4-14H,3,15H2,1-2H3,(H2,26,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNNRUQRZSQWNFG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)N)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-((2'-carbamoyl-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

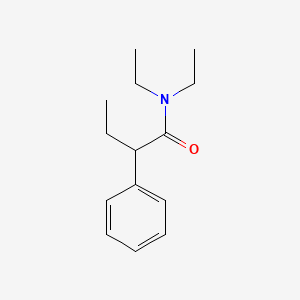
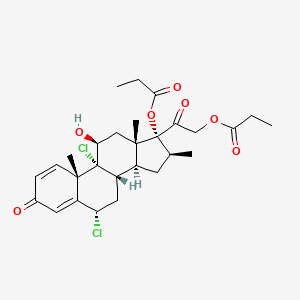
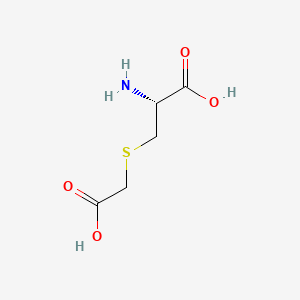
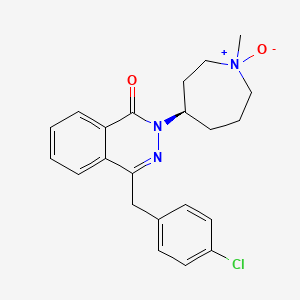
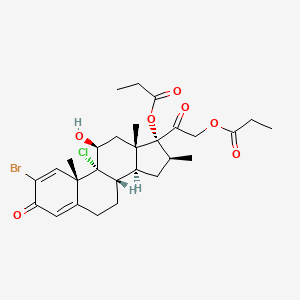
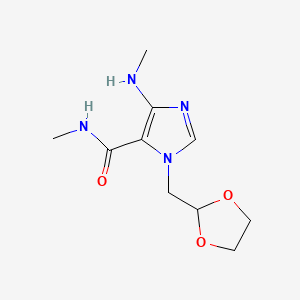
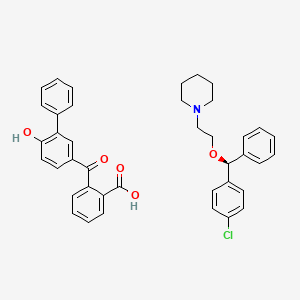
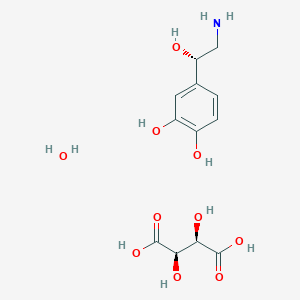

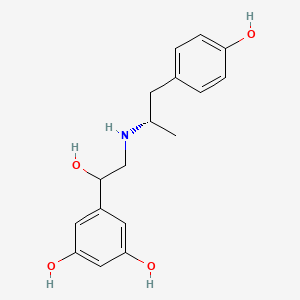
![8-[2-(3-Hydroxyphenyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B602107.png)
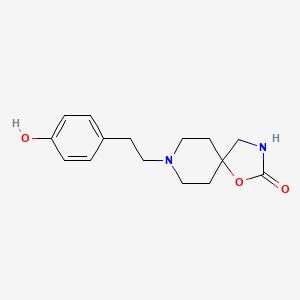
![8-[2-(2-Hydroxyphenyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B602109.png)